5-ブロモ-1H-ピラゾール-3-カルボン酸メチル

説明

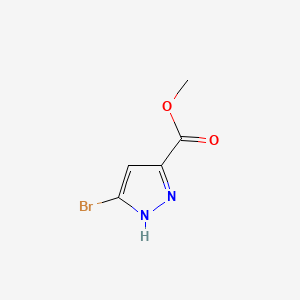

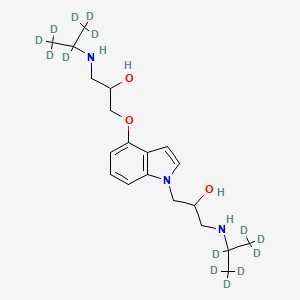

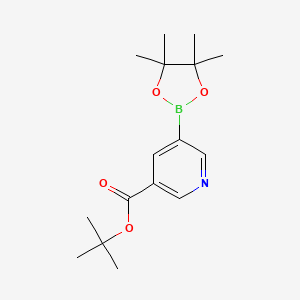

“Methyl 5-bromo-1H-pyrazole-3-carboxylate” is a chemical compound with the molecular formula C5H5BrN2O2 . It is a white to yellow solid .

Synthesis Analysis

The synthesis of pyrazole derivatives has been reported in various studies . For instance, a “One-Pot” Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids via a MeONa/LiCl-Mediated Sterically Hindered Claisen Condensation-Knorr Reaction-Hydrolysis Sequence has been described .Molecular Structure Analysis

The molecular structure of “Methyl 5-bromo-1H-pyrazole-3-carboxylate” can be represented by the InChI code: 1S/C5H5BrN2O2/c1-10-5(9)3-2-4(6)8-7-3/h2H,1H3, (H,7,8) . The compound has a molecular weight of 205.01 g/mol .Physical And Chemical Properties Analysis

“Methyl 5-bromo-1H-pyrazole-3-carboxylate” is a white to yellow solid with a molecular weight of 205.01 g/mol . It has a topological polar surface area of 55 Ų and a complexity of 142 .科学的研究の応用

1. D-アミノ酸オキシダーゼ (DAO) の阻害 5-ブロモ-1H-ピラゾール-3-カルボン酸メチルは、D-セリンなどのD-アミノ酸を分解する酵素であるD-アミノ酸オキシダーゼ (DAO) の強力で選択的な阻害剤として同定されています。 このような化合物のDAO阻害剤は、D-セリンによって誘発される酸化ストレスから細胞を保護する可能性を研究されており、疼痛管理や神経変性疾患に影響を与える可能性があります .

DHODH阻害による疾患治療

この化合物は、ピリミジンの新規合成に関与する酵素であるジヒドロオロテートデヒドロゲナーゼ (DHODH) の阻害剤としても使用できます。 DHODH阻害剤は、自己免疫疾患や癌など、さまざまな疾患の治療の可能性について研究されています .

互変異性体安定化の研究

制限されたハートリーフォック法とDFTを用いた研究が行われ、溶媒がピラゾール誘導体の互変異性体安定化に果たす役割について調査されています。 この化合物は、ピラゾールの化学的挙動と反応性を理解するために重要な、このような研究のモデルとして役立つ可能性があります .

ピラゾール誘導体の位置選択的合成

5-ブロモ-1H-ピラゾール-3-カルボン酸メチルは、さまざまなピラゾール誘導体の合成に使用できます。 たとえば、ナノZnOなどの触媒を用いた位置選択的合成プロセスに関与する可能性があり、これは医薬品やその他の有機化合物を合成するために重要です .

抗癌研究

この化合物を用いて合成されたピラゾール誘導体は、その抗癌特性について研究されています。 たとえば、ある合成されたピラゾール誘導体は、癌細胞のアポトーシス誘導、創傷治癒とコロニー形成の阻害、細胞周期進行への影響などの可能性を示しています .

Thermo Fisher Scientific ChemicalBook MDPI MDPI Review <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0

Safety and Hazards

“Methyl 5-bromo-1H-pyrazole-3-carboxylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being the target organ .

作用機序

Target of Action

Methyl 5-bromo-1H-pyrazole-3-carboxylate is known to be a potent inhibitor of Dihydroorotate Dehydrogenase (DHODH), a key enzyme involved in the de novo synthesis of pyrimidines . This enzyme plays a crucial role in cell proliferation and growth, making it a significant target for therapeutic interventions .

Mode of Action

The compound interacts with its target, DHODH, by binding to the active site of the enzyme, thereby inhibiting its function . This interaction results in the disruption of pyrimidine synthesis, which is essential for DNA replication and RNA transcription . The inhibition of DHODH leads to a decrease in the cellular proliferation and growth .

Biochemical Pathways

The primary biochemical pathway affected by Methyl 5-bromo-1H-pyrazole-3-carboxylate is the de novo synthesis of pyrimidines . By inhibiting DHODH, the compound disrupts this pathway, leading to a decrease in the production of pyrimidines. This, in turn, affects downstream processes such as DNA replication and RNA transcription, which are crucial for cell proliferation and growth .

Result of Action

The primary molecular effect of Methyl 5-bromo-1H-pyrazole-3-carboxylate’s action is the inhibition of DHODH, leading to a decrease in pyrimidine synthesis . On a cellular level, this results in a reduction in cell proliferation and growth, as these processes are dependent on the availability of pyrimidines for DNA replication and RNA transcription .

Action Environment

The action, efficacy, and stability of Methyl 5-bromo-1H-pyrazole-3-carboxylate can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Additionally, factors such as pH and the presence of other substances in the body can affect the compound’s action and efficacy.

特性

IUPAC Name |

methyl 5-bromo-1H-pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O2/c1-10-5(9)3-2-4(6)8-7-3/h2H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLDJSZKPUPTTNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNC(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40855692 | |

| Record name | Methyl 5-bromo-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40855692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1328893-17-9 | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 5-bromo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1328893-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-bromo-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40855692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-bromo-1H-pyrazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B578411.png)

![2H-Pyrrolo[2,3-b]pyridin-3(7H)-one](/img/structure/B578419.png)

![tert-butyl 2,3-dihydro-1H-spiro[benzo[e][1,4]oxazepine-5,4'-piperidine]-1'-carboxylate](/img/structure/B578429.png)